molecular formula C22H29N5O2S B2486802 N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920346-19-6

N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2486802
CAS No.: 920346-19-6
M. Wt: 427.57
InChI Key: PIJHKGULIGEMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

Research has highlighted the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One study developed a series of compounds from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, leading to potent in vitro compounds with anti-inflammatory and antinociceptive activities in animal models. This suggests potential applications in treating pain and inflammation through the modulation of H4R (Altenbach et al., 2008).

Dual Cytokine Regulator

Another study discovered a pyrimidylpiperazine derivative acting as a dual cytokine regulator, capable of suppressing tumor necrosis factor-alpha (TNF-alpha) production while enhancing interleukin-10 release in mice. This compound demonstrated protective effects against lipopolysaccharide-induced shock, indicating its potential for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Inotropic Activity

A study focused on synthesizing 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides, evaluating their positive inotropic activities in isolated rabbit heart preparations. Among these, one compound showed significant increased stroke volume compared to the standard drug, milrinone, highlighting its potential as a potent inotropic agent (Liu et al., 2009).

Antimicrobial and Insecticidal Activity

Research into the synthesis of various heterocycles incorporating a thiadiazole moiety has revealed compounds with notable insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests applications in developing new agricultural pesticides (Fadda et al., 2017).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-16-6-8-17(9-7-16)14-23-20(28)15-30-21-18-4-3-5-19(18)27(22(29)24-21)26-12-10-25(2)11-13-26/h6-9H,3-5,10-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJHKGULIGEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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